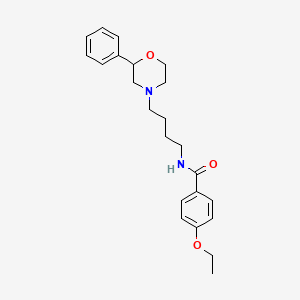

![molecular formula C9H14O3 B2819625 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 959601-14-0](/img/structure/B2819625.png)

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C9H14O3 . It is a derivative of 7-oxanorbornanes (7-oxabicyclo[2.2.1]heptanes), many of which have interesting biological activity .

Synthesis Analysis

The synthesis of 7-oxanorbornanes, the parent group of this compound, is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily .Molecular Structure Analysis

The molecular structure of “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” is characterized by a bicyclic structure, which allows it to generate a wide chemodiversity in a highly stereoselective manner .Chemical Reactions Analysis

7-Oxanorbornanes, including “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid”, are known to undergo various reactions that permit a high chemodiversity in organic chemistry . They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .Physical And Chemical Properties Analysis

The physical form of “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” is a powder . It has a molecular weight of 170.21 . The storage temperature is room temperature .科学的研究の応用

Polymerization

Unsubstituted 7-oxabicyclo [2.2.1]heptane and its alkyl-substituted derivatives, including “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid”, can generate useful polymers upon oxa ring openings . This property makes it a valuable compound in the field of polymer chemistry .

Radical-Induced Alkene Polymerizations

The compound 2-methylidene-7-oxanorbornane, which is structurally similar to “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid”, has been used in radical-induced alkene polymerizations . This suggests potential applications of “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” in similar reactions .

Synthesis of Bioactive Compounds

7-Oxanorbornanes are found in nature, some of which have interesting biological properties . Analogues of these compounds, including “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid”, have also been found to be bioactive . For instance, they have been used as herbicides .

Asymmetric Total Synthesis

7-Oxanorbornanes are readily available through Diels–Alder reactions of furans or by other methods . A large number of these bicyclic templates are available enantiomerically enriched, either through classical resolution of diastereomers or through asymmetric catalysis . This makes “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” a potential candidate for use in asymmetric total synthesis .

Construction of Unusual Templates and Molecular Devices

The 7-oxanorbornane skeleton allows the construction of unusual templates and molecular devices of interest for biology and material sciences . This suggests that “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” could be used in the design and synthesis of novel molecular structures .

Protein Phosphatase Inhibition

Studies have suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . This indicates a potential application of “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” in the field of biochemistry, particularly in the study of protein phosphatases .

Safety and Hazards

将来の方向性

The future directions for “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” and its derivatives could involve further exploration of their biological activities and potential applications in the synthesis of bioactive compounds . Their unique structure allows the construction of unusual templates and molecular devices of interest for biology and material sciences .

作用機序

Target of Action

The primary targets of 1,4-Dimethyl-7-oxabicyclo[22It’s known that similar compounds, 7-oxanorbornanes, have shown interesting biological activity .

Mode of Action

The specific mode of action of 1,4-Dimethyl-7-oxabicyclo[22Studies on related compounds suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases .

Biochemical Pathways

The exact biochemical pathways affected by 1,4-Dimethyl-7-oxabicyclo[22Related compounds are known to affect various cellular transduction events such as t-cell activation and cell proliferation .

Result of Action

The molecular and cellular effects of 1,4-Dimethyl-7-oxabicyclo[22Related compounds have been found to be bioactive, for instance, as herbicides .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,4-Dimethyl-7-oxabicyclo[22It’s known that the compound is stable at room temperature .

特性

IUPAC Name |

1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-8-3-4-9(2,12-8)6(5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAMNOAMEJFCDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(O1)(C(C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-ethyl 3-((4-((furan-2-carbonyl)oxy)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2819546.png)

![2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819547.png)

![2-(4-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2819548.png)

![1,7,7-Trimethyl-4-[(2-methyl-2,3-dihydroindol-1-yl)-oxomethyl]-2-bicyclo[2.2.1]heptanone](/img/structure/B2819549.png)

![1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2819551.png)

![Tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2819554.png)

![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid](/img/structure/B2819560.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(3,4-difluorophenyl)ethanone oxalate](/img/structure/B2819562.png)

![tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B2819563.png)

![2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid](/img/structure/B2819565.png)